4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one

Medicinal Chemistry Scaffold Selection Synthetic Chemistry

4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one (CAS 56366-97-3) is a heterobicyclic compound belonging to the isoxazolo[5,4-b]pyridine-3(2H)-one class, with molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. The structure features a [5,4-b] ring fusion — an isoxazole ring fused to a pyridine ring at the [5,4-b] positions — with methyl substituents at the 4- and 6-positions and a carbonyl group at the 3-position of the isoxazole ring.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12885226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)NO2)C
InChIInChI=1S/C8H8N2O2/c1-4-3-5(2)9-8-6(4)7(11)10-12-8/h3H,1-2H3,(H,10,11)
InChIKeyHEPZCWMSVNVMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one: Chemical Identity, Scaffold Class, and Procurement-Relevant Structural Profile


4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one (CAS 56366-97-3) is a heterobicyclic compound belonging to the isoxazolo[5,4-b]pyridine-3(2H)-one class, with molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . The structure features a [5,4-b] ring fusion — an isoxazole ring fused to a pyridine ring at the [5,4-b] positions — with methyl substituents at the 4- and 6-positions and a carbonyl group at the 3-position of the isoxazole ring [1]. This specific regioisomeric scaffold is synthetically accessed via condensation of 5-aminoisoxazol-3(2H)-one with acetylacetone, yielding the 4,6-dimethyl-substituted [5,4-b] product (designated VIa), which is structurally and synthetically distinct from the [3,4-b] regioisomeric series obtained through alternative routes [1].

Why 4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one Cannot Be Replaced by Regioisomeric or Mono-methyl Analogs in Synthesis and Biological Screening


The isoxazolopyridinone scaffold exists in two regioisomeric forms — the [5,4-b] series (exemplified by this compound) and the [3,4-b] series — which arise from divergent synthetic pathways and exhibit distinct tautomeric preferences, reactivity profiles, and biological target engagement [1]. The 4,6-dimethyl substitution pattern on the [5,4-b] core creates a unique steric and electronic environment that cannot be replicated by the 6-methyl analog (CAS 178748-11-3, MW 150.13) or the unsubstituted parent (CAS 16880-54-9, MW 136.11). Critically, the 3-oxo group in the [5,4-b] series serves as a chemical handle for O-alkylation to generate ether-linked derivatives (e.g., the RGS-modulating compound BDBM62221), a derivatization trajectory that is unavailable to the [3,4-b] regioisomer due to differing tautomeric equilibria [1][2]. Simple substitution with a mono-methyl or des-methyl analog therefore results in a fundamentally different chemical entity with altered reactivity, lipophilicity, and biological recognition — making generic interchange scientifically unsound for procurement decisions in medicinal chemistry or agrochemical discovery programs.

Quantitative Differentiation Evidence for 4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one Versus Closest Analogs and Alternatives


Regioisomeric Scaffold Identity: [5,4-b] Versus [3,4-b] Synthesis and Structural Confirmation

The [5,4-b] regioisomer (VIa) is produced exclusively via condensation of 5-aminoisoxazol-3(2H)-one (V) with acetylacetone, whereas the [3,4-b] regioisomer (III) arises from acetylation, benzoylation, or bromination of 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid (II) — a completely distinct precursor [1]. This divergent synthesis means that procurement of the wrong regioisomer (e.g., a [3,4-b] scaffold marketed under a similar name) introduces a structurally non-interchangeable compound into the research program. The structural identities of both VIa and II were confirmed by their independent conversion into known products, providing unambiguous regiochemical assignment [1].

Medicinal Chemistry Scaffold Selection Synthetic Chemistry

Derivative-Based RGS Protein Modulator Activity: Quantitative EC₅₀ Data for the 4,6-Dimethyl-[5,4-b] Scaffold

The O-alkylated derivative of 4,6-dimethylisoxazolo[5,4-b]pyridin-3(2H)-one — compound BDBM62221 (2-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)oxy-1-[3-methyl-4-(m-tolyl)piperazino]ethanone) — demonstrated measurable activity as a small-molecule modulator of Regulator of G-protein Signaling (RGS) proteins. In a dose-response, multiplexed high-throughput screen, BDBM62221 exhibited an EC₅₀ of 30,000 ± 0 nM against human RGS16 [1][2]. Activity was also detected against RGS4 and RGS8 in parallel screens (EC₅₀ values of 30,000 nM), confirming engagement across multiple RGS family members [2]. This activity is scaffold-dependent: the 4,6-dimethyl-[5,4-b] core provides the requisite geometry for O-alkylation at the 3-position, which is not accessible from the [3,4-b] regioisomer.

GPCR Signaling RGS Protein Inhibition High-Throughput Screening

Plk Kinase Isoform-Selective Inhibition by 2-Amino-isoxazolopyridine Derivatives Built on the [5,4-b] Scaffold

A series of 2-amino-isoxazolopyridines — designed on the isoxazolo[5,4-b]pyridine scaffold — was developed as Polo-like kinase (Plk) inhibitors. Key SAR studies, supported by co-crystal structures (PDB: 3db8), demonstrated that advanced analogs inhibit Plk1 with good enzymatic activity and exhibit differential selectivity among the three Plk isoforms (Plk1, Plk2, Plk3) [1][2]. This isoform selectivity is scaffold-dependent: the [5,4-b] bicyclic core positions the 2-amino substituent for critical hinge-region hydrogen-bonding interactions with the kinase ATP-binding site, as confirmed by X-ray crystallography at 3.15 Å resolution [2]. The co-crystal structure (PDB 3db8) provides direct structural evidence that the isoxazolo[5,4-b]pyridine ring system engages the Plk1 active site in a binding mode distinct from other kinase inhibitor chemotypes, offering a structurally validated starting point for Plk-targeted drug design [2].

Kinase Inhibitor Polo-like Kinase Cancer Therapeutics Structure-Based Drug Design

Class-Level Favorable Therapeutic Index: Anti-Inflammatory Efficacy and Low Acute Toxicity of Isoxazolo[5,4-b]pyridines

The broader isoxazolo[5,4-b]pyridine compound class — encompassing the 4,6-dimethyl scaffold — demonstrates a favorable therapeutic window in preclinical models. According to US Patent 4,530,927, compounds in this class exhibit LD₅₀ values higher than 500 mg/kg when administered intraperitoneally (i.p.) and rarely lower than 1,000 mg/kg when given orally (p.o.) to mice [1]. Anti-inflammatory efficacy was established via the carrageenin-induced edema test in rats, where oral dosages of 1/5 to 1/10 of the LD₅₀ produced a significant reduction of edema of 35% or more over control [1]. For CNS-depressant activity, effective i.p. doses ranged from 5 to 100 mg/kg for inhibition of spontaneous activity and muscle tone, while motor coordination impairment required 30 to 300 mg/kg i.p., indicating a dose-dependent and separable pharmacodynamic profile [1]. In the pole climbing avoidance test for anxiolytic activity, dosages of 15 to 60 mg/kg i.p. selectively inhibited the secondary conditioned response (CR₂) without affecting the primary conditioned response (CR) or unconditioned response (UR) — a behavioral pharmacology signature consistent with anxiolytic efficacy dissociated from sedation [1].

Anti-inflammatory CNS Drug Discovery Safety Pharmacology Therapeutic Index

Dissociated Glucocorticoid Receptor Modulation: Transrepression Retention with Minimal Transactivation

Substituted isoxazolo pyridinones — encompassing the isoxazolo[5,4-b]pyridin-3(2H)-one scaffold — are claimed in patent literature as dissociated glucocorticoid receptor (GR) ligands capable of retaining or increasing GR transrepression activity while exhibiting only minimal GR transactivation activity [1]. This pharmacological dissociation is therapeutically significant because the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression (inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1), whereas many adverse effects (e.g., osteoporosis, hyperglycemia, adrenal suppression) are driven by transactivation of glucocorticoid-responsive genes [1]. The isoxazolo[5,4-b]pyridinone scaffold offers a core structure for developing 'dissociated glucocorticoids' — a long-sought goal in steroid pharmacology that has proven difficult to achieve with classical steroidal GR agonists such as dexamethasone or prednisolone, which typically activate both transrepression and transactivation pathways concurrently [1].

Glucocorticoid Receptor Dissociated Steroid Inflammatory Disease Nuclear Receptor

Procurement-Relevant Application Scenarios for 4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one in Drug Discovery and Agrochemical Research


GPCR-Targeted Drug Discovery: RGS Protein Modulator Lead Generation

The O-alkylated derivative BDBM62221 of 4,6-dimethylisoxazolo[5,4-b]pyridin-3(2H)-one has demonstrated measurable RGS protein modulatory activity (EC₅₀ = 30,000 nM against RGS16, RGS4, and RGS8) . This scaffold is suitable for hit-to-lead optimization programs targeting RGS proteins as a novel mechanism for modulating GPCR signaling. Procurement of the [5,4-b] core — rather than the [3,4-b] regioisomer — is essential because the 3-oxo group in the [5,4-b] series uniquely enables O-alkylation chemistry to generate the ether-linked derivatives that demonstrated this activity .

Kinase Inhibitor Design: Structure-Based Optimization Against Polo-like Kinase 1 (Plk1)

The isoxazolo[5,4-b]pyridine scaffold has been co-crystallized with Plk1 (PDB 3db8, 3.15 Å resolution), providing direct structural evidence of kinase active-site engagement . The 2-amino-substituted analogs derived from this scaffold exhibit differential selectivity among Plk1, Plk2, and Plk3 isoforms . For medicinal chemistry teams pursuing Plk1-selective inhibitors for oncology indications, procuring the 4,6-dimethyl-[5,4-b] core enables structure-guided design leveraging the published co-crystal structure and established SAR — a significant advantage over uncharacterized kinase inhibitor scaffolds lacking crystallographic validation .

Next-Generation Anti-Inflammatory Agent Development: Dissociated Glucocorticoid Receptor Modulation

The isoxazolo[5,4-b]pyridin-3(2H)-one scaffold is claimed in patents (US2010179167A1; EP 2376079 B1) for dissociated GR ligands that retain anti-inflammatory transrepression while minimizing side-effect-associated transactivation . The broader scaffold class additionally demonstrates a favorable preclinical safety profile with LD₅₀ > 500 mg/kg i.p. and > 1,000 mg/kg p.o. in mice, along with anti-inflammatory efficacy at 1/5 to 1/10 of the LD₅₀ dose . For drug discovery programs seeking alternatives to classical glucocorticoids for chronic inflammatory or autoimmune diseases, this scaffold offers a patent-validated, safety-characterized entry point .

Agrochemical Discovery: Herbicidal Isoxazolopyridine Lead Identification

Isoxazolopyridines have been identified as a novel herbicidal chemical cluster via random greenhouse screening, demonstrating good postemergence control of a wide range of dicotyledonous weed species with selectivity for monocot crops attributed to differential biokinetics . Patents from BASF (e.g., WO-2015155236-A1) explicitly claim herbicidal compositions comprising isoxazolo[5,4-b]pyridines . The 4,6-dimethyl substitution pattern on the [5,4-b] core provides a differentiated substitution vector for SAR exploration in agrochemical lead optimization, where small structural changes can profoundly impact weed spectrum, crop selectivity, and environmental fate .

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